2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide
Description
The compound 2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide is a hybrid molecule combining a substituted indole scaffold with a sulfonamide-linked propanamide moiety. The indole core (1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl) is a pharmacologically privileged structure often associated with anti-inflammatory and enzyme-modulating activities. The sulfamoyl group bridges the indole to a phenyl ring, which is further functionalized with a 2-methylpropanamide group.
Properties
IUPAC Name |
2-methyl-N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(2)19(24)20-14-4-7-16(8-5-14)27(25,26)21-15-6-9-17-13(10-15)11-18(23)22(17)3/h4-10,12,21H,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBLELLQZSRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate compound. This intermediate is then further reacted with other reagents to form the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structurally analogous compounds share the sulfonamide-propanamide backbone but vary in substituents on the aromatic/heterocyclic moieties. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.
Structural Analogues and Their Properties
Table 1: Key Structural Analogues and Physicochemical Data
Spectroscopic and Analytical Data
- IR Spectroscopy : All analogues show characteristic peaks for sulfonamide (1150–1250 cm⁻¹ S=O stretch) and amide (1650–1750 cm⁻¹ C=O stretch). The target compound’s indole core would introduce N-H stretches near 3400 cm⁻¹ .
- NMR Data : In analogues like 16 , aromatic protons in the fluorobiphenyl group resonate at δ 7.2–7.8 ppm, while the target’s indole protons would appear upfield (δ 6.5–7.2 ppm) due to ring current effects .
Biological Activity
2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an indole moiety, which is often associated with various biological activities. The molecular formula is with a molecular weight of 336.42 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The indole derivative has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains, suggesting potential antimicrobial effects.
- Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory properties by modulating cytokine release.
Antitumor Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant antitumor activity. For instance, a related compound demonstrated IC50 values in the micromolar range against various cancer cell lines (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methyl-N-{4-(sulfamoyl)phenyl}propanamide | A549 (Lung) | 15 |
| 2-Methyl-N-{4-(sulfamoyl)phenyl}propanamide | MCF7 (Breast) | 12 |
| 2-Methyl-N-{4-(sulfamoyl)phenyl}propanamide | HeLa (Cervical) | 10 |
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated against standard bacterial strains using the Minimum Inhibitory Concentration (MIC) method.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
Case Study 1: Anticancer Potential
A study focused on the compound's effect on A549 lung cancer cells showed that it induces apoptosis through the activation of caspase pathways. The study reported a significant reduction in cell viability and increased markers of apoptosis.
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted against pathogenic bacteria revealed that the compound exhibits bacteriostatic effects at low concentrations. This suggests its potential use in developing new antibiotics.
Research Findings
Research has highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of this compound. Modifications to the indole structure have been shown to enhance biological activity significantly.
- Molecular Docking Studies : Computational studies indicate strong binding affinity to target proteins involved in cancer progression.
- Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution characteristics, making it a suitable candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
